
2-Cyclopenten-1-one, 4,5-bis(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4,5-bis(phenylamino)- is an organic compound with the molecular formula C17H16N2O It is characterized by a cyclopentenone ring substituted with two phenylamino groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,5-bis(phenylamino)- typically involves the reaction of cyclopentenone with aniline derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the addition of phenylamino groups to the cyclopentenone ring. The reaction conditions often require controlled temperatures and the presence of a solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4,5-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopenten-1-one, 4,5-bis(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various materials and chemicals due to its unique properties.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 4,5-bis(phenylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the phenylamino groups.
4,5-Diphenylamino-2-cyclopentenone: A related compound with similar substituents but different structural arrangement.
Uniqueness
2-Cyclopenten-1-one, 4,5-bis(phenylamino)- is unique due to the presence of two phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
70474-10-1 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4,5-dianilinocyclopent-2-en-1-one |
InChI |
InChI=1S/C17H16N2O/c20-16-12-11-15(18-13-7-3-1-4-8-13)17(16)19-14-9-5-2-6-10-14/h1-12,15,17-19H |
InChI Key |
DWKYPXRNSJZJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2C=CC(=O)C2NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


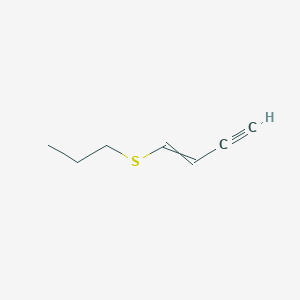
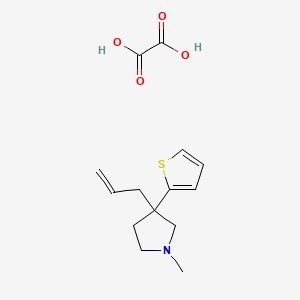
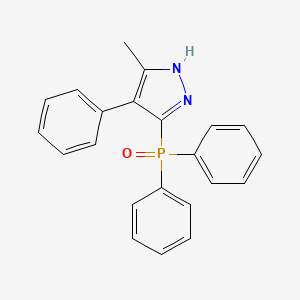
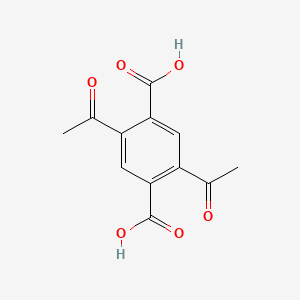
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
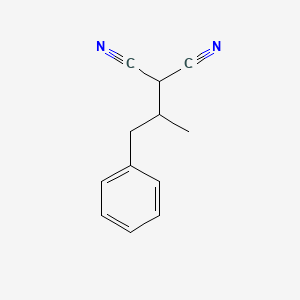


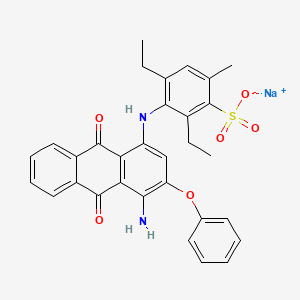
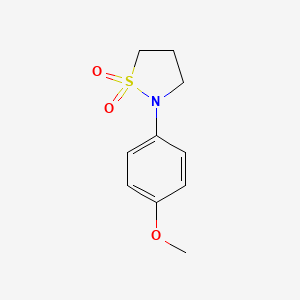
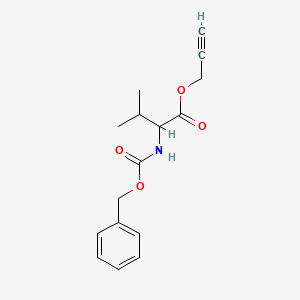
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


